4-(2,4-Difluorobenzyl)benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10F2O2 |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-5-11(13(16)8-12)7-9-1-3-10(4-2-9)14(17)18/h1-6,8H,7H2,(H,17,18) |
InChI Key |
LVVGCRWPLZCDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-(2,4-Difluorobenzyl)benzoic Acid
The construction of the this compound backbone can be achieved through several multi-step synthetic strategies. These routes primarily focus on the efficient formation of the benzylic carbon-carbon bond and the strategic introduction of the key chemical functionalities.
The synthesis of this compound typically commences from commercially available and simpler precursors. A common approach involves the coupling of two key fragments: a benzoic acid derivative and a 2,4-difluorobenzyl moiety. The carboxylic acid group on the benzoic acid precursor is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent side reactions.
One plausible and widely applicable strategy is the use of transition metal-catalyzed cross-coupling reactions. These reactions offer high efficiency and functional group tolerance. The general retrosynthetic approach is illustrated below:
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnections | Precursors |
|---|---|---|
| This compound | Benzylic C-C bond | 4-Halobenzoic acid derivative and 2,4-Difluorobenzyl halide (or organometallic equivalent) |
| OR |
This retrosynthetic analysis highlights two primary strategies for forming the benzylic linkage, which will be discussed in more detail in the subsequent sections.
The formation of the benzylic linkage is the cornerstone of the synthesis of this compound. Several powerful cross-coupling reactions can be employed for this purpose, each with its own set of advantages.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of our target molecule, this could involve the reaction of a 4-(halomethyl)benzoate with (2,4-difluorophenyl)boronic acid or, alternatively, the coupling of a 4-boronic acid-substituted benzoate with a 2,4-difluorobenzyl halide. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Kumada Coupling: This nickel- or palladium-catalyzed reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org A potential route would be the reaction of the Grignard reagent derived from 2,4-difluorobenzyl bromide with a 4-halobenzoate. wikipedia.org Care must be taken to use an ester-protected benzoic acid, as the highly reactive Grignard reagent would otherwise react with the acidic proton of the carboxylic acid.
Negishi Coupling: This reaction employs an organozinc reagent and an organic halide, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Similar to the Kumada coupling, a plausible pathway involves the coupling of a 2,4-difluorobenzylzinc halide with a 4-halobenzoate. wikipedia.orgorganic-chemistry.org Negishi couplings are known for their high reactivity and selectivity. wikipedia.orgorganic-chemistry.org
The choice of coupling reaction often depends on the availability of starting materials, desired yield, and the specific functional groups present in the precursors.
The 2,4-difluorophenyl group is a key structural feature of the target molecule. The introduction of this moiety is typically achieved by using a precursor that already contains the difluorinated aromatic ring. Commercially available starting materials such as 2,4-difluorobenzyl bromide, 2,4-difluorobenzaldehyde, or (2,4-difluorophenyl)boronic acid are commonly used.
For instance, in a Suzuki-Miyaura coupling approach, (2,4-difluorophenyl)boronic acid can be coupled with a methyl 4-(bromomethyl)benzoate. This strategy directly installs the desired difluorophenyl group at the benzylic position of the benzoic acid derivative.
Alternatively, if starting from 2,4-difluorobenzyl bromide, it can be converted into the corresponding Grignard or organozinc reagent for subsequent Kumada or Negishi coupling with a 4-halobenzoate. These methods provide a reliable means of incorporating the difluorophenyl moiety into the final product structure.
Derivatization Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile handle for further molecular modifications. Esterification and amidation are two of the most common derivatization reactions, allowing for the synthesis of a wide range of analogues with diverse physicochemical properties.
Esterification of this compound can be readily achieved through several standard methods. The choice of method often depends on the nature of the alcohol and the desired scale of the reaction.
Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netusm.my This equilibrium-driven reaction is typically performed with an excess of the alcohol to drive the reaction to completion. researchgate.net
Carbodiimide-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. This method is often employed for the synthesis of esters with more complex or sensitive alcohols under mild conditions.
Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate salt. This salt can then be reacted with an alkyl halide to form the desired ester.
Table 2: Examples of Esterification Reactions
| Alcohol | Esterification Method | Product |
|---|---|---|
| Methanol | Fischer Esterification | Methyl 4-(2,4-difluorobenzyl)benzoate |
| Ethanol | Fischer Esterification | Ethyl 4-(2,4-difluorobenzyl)benzoate |
| tert-Butanol | Carbodiimide-mediated | tert-Butyl 4-(2,4-difluorobenzyl)benzoate |
The carboxylic acid functionality of this compound can be converted to an amide bond, which is a key linkage in many biologically active molecules and polymers.
Amide Coupling Reagents: A wide variety of coupling reagents are available to facilitate the formation of the amide bond between the carboxylic acid and an amine. Common examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and the carbodiimides (DCC, EDC) mentioned for esterification. These reagents activate the carboxylic acid to form a reactive intermediate that readily reacts with the amine.
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride then reacts readily with an amine to form the corresponding amide. This method is highly effective but may not be suitable for substrates with sensitive functional groups.
These amidation reactions allow for the conjugation of this compound with a diverse range of amines, including amino acids, peptides, and other functionalized molecules, enabling the synthesis of complex molecular architectures. researchgate.netrsc.org
Investigations into Other Carboxyl Group Transformations (e.g., Decarboxylation Pathways)
The decarboxylation of aromatic carboxylic acids, including derivatives of benzoic acid, is a well-established transformation that typically requires elevated temperatures or the presence of a catalyst. The thermal decarboxylation of benzoic acid itself is known to occur at high temperatures. For substituted benzoic acids, the reaction conditions and outcomes can be influenced by the nature and position of the substituents.
In the case of this compound, decarboxylation would lead to the formation of 1-(2,4-difluorobenzyl)-4-methylbenzene. While specific studies on the decarboxylation of this particular compound are not extensively documented in publicly available literature, general principles of aromatic acid decarboxylation can be applied. The reaction can be promoted by heating the acid in a high-boiling solvent, sometimes in the presence of a copper catalyst or a basic substance like quinoline.
Table 1: General Conditions for Decarboxylation of Aromatic Carboxylic Acids
| Method | Catalyst/Reagent | Temperature (°C) | General Observations |
| Thermal | None | > 200 | High temperatures are generally required. |
| Catalytic | Copper powder, Copper(I) oxide | 150 - 250 | Often used in high-boiling solvents like quinoline. |
| Basic | Soda lime, Quinoline | 200 - 300 | Can facilitate the reaction by forming a carboxylate salt intermediate. |
It is important to note that the presence of the difluorobenzyl group might influence the reaction's facility. The electron-withdrawing nature of the fluorine atoms could have a modest electronic effect on the benzoic acid ring, potentially affecting the stability of any intermediates formed during the decarboxylation process. However, without specific experimental data, this remains a theoretical consideration.
Transformations of the Aromatic Rings
The two aromatic rings in this compound present distinct electronic environments, leading to different reactivities and regioselectivities in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring
The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group (-COOH). This deactivation means that harsher reaction conditions are generally required compared to benzene. The carboxyl group is a meta-directing group, meaning that incoming electrophiles will predominantly substitute at the positions meta to the carboxyl group (positions 3 and 5).
The benzyl (B1604629) group at the 4-position is a weak ortho, para-directing activator. Therefore, in this compound, the directing effects of the carboxyl group and the benzyl group are in opposition. The strongly deactivating and meta-directing carboxyl group is expected to have a dominant influence on the regioselectivity of electrophilic substitution on this ring. Consequently, electrophilic attack is most likely to occur at the positions meta to the carboxyl group and ortho to the benzyl group (positions 3 and 5).
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoic Acid Ring of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-(2,4-Difluorobenzyl)-3-nitrobenzoic acid |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(2,4-difluorobenzyl)benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 4-(2,4-Difluorobenzyl)-3-sulfobenzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not feasible due to deactivation by the carboxyl group. |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Generally not feasible due to deactivation and potential for rearrangements. |
Electrophilic Aromatic Substitution Reactions on the Difluorophenyl Ring
The difluorophenyl ring is also deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of the two fluorine atoms. However, the fluorine atoms are ortho, para-directing due to the ability of their lone pairs to donate electron density through resonance.
In the 2,4-difluoro-substituted ring, the two fluorine atoms direct incoming electrophiles to the positions ortho and para relative to themselves. The position para to the fluorine at C-2 is C-5, and the position ortho to the fluorine at C-2 is C-3. The position para to the fluorine at C-4 is the benzylic carbon, and the positions ortho to the fluorine at C-4 are C-3 and C-5. Therefore, the positions most activated for electrophilic attack are C-3 and C-5. Position C-5 is sterically less hindered than C-3, which is situated between the fluorine atom and the benzyl group. Thus, electrophilic substitution is most likely to occur at the C-5 position.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Difluorophenyl Ring of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-(2,4-Difluoro-5-nitrobenzyl)benzoic acid |
| Halogenation | Br₂, FeBr₃ | 4-(5-Bromo-2,4-difluorobenzyl)benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 4-(2,4-Difluoro-5-sulfobenzyl)benzoic acid |
Cross-Coupling Methodologies in Related Syntheses (e.g., Suzuki, Heck on relevant precursors/derivatives)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly relevant to the synthesis of diarylmethane structures like this compound.
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. A plausible synthetic route to this compound using a Suzuki coupling could involve the reaction of a 4-halobenzoic acid derivative with a 2,4-difluorobenzylboronic acid derivative, or vice versa. For instance, the coupling of 4-bromobenzoic acid with (2,4-difluorobenzyl)boronic acid in the presence of a palladium catalyst and a base would yield the target molecule.
Table 4: Representative Suzuki-Miyaura Coupling for the Synthesis of a 4-Benzylbenzoic Acid Precursor
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |
| 4-Bromobenzoic acid methyl ester | (2,4-Difluorophenyl)methaneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 4-(2,4-difluorobenzyl)benzoate |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While not directly applicable to the synthesis of the saturated methylene (B1212753) bridge in this compound, it could be employed in the synthesis of precursors or derivatives. For example, a Heck reaction between a 4-halobenzoic acid ester and 2,4-difluorostyrene would yield a stilbene derivative, which could then be reduced to the desired diarylmethane structure.
Investigational Rearrangement Reactions
While no specific rearrangement reactions have been reported for this compound itself, certain classes of rearrangements could be explored on its derivatives.
The Fries rearrangement of a phenyl ester derivative of this compound could be investigated. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone upon treatment with a Lewis acid. Esterification of the carboxylic acid followed by conversion to a phenol derivative would be a prerequisite for exploring this pathway.
The Sommelet-Hauser rearrangement is another potential transformation that could be applied to a quaternary ammonium salt derived from this compound. This rearrangement involves the migration of a benzyl group from a nitrogen atom to the ortho position of the aromatic ring. This would require the introduction of a quaternary ammonium functionality, for example, by converting the carboxylic acid to a benzylamine derivative and subsequent quaternization.
Catalytic Approaches in the Synthesis and Functionalization
Catalytic methods offer efficient and selective routes for both the synthesis and further functionalization of this compound.
Synthesis: As mentioned in section 2.3.3, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective for constructing the core diarylmethane skeleton. These methods are favored for their high functional group tolerance and generally good yields.
Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. For benzoic acid derivatives, the carboxyl group can act as a directing group, guiding the catalyst to activate a C-H bond at the ortho position. Catalysts based on palladium, rhodium, and ruthenium have been successfully employed for the ortho-alkenylation, -alkylation, and -acylation of benzoic acids.
Applying this strategy to this compound could lead to the selective introduction of various functional groups at the positions ortho to the carboxyl group (positions 2 and 6). This approach would provide a direct route to more complex derivatives without the need for pre-functionalization of the aromatic ring.
Table 5: Potential Catalytic C-H Functionalization Reactions on the Benzoic Acid Ring
| Reaction Type | Catalyst | Coupling Partner | Potential Product |
| Ortho-alkenylation | [RhCp*Cl₂]₂ | Alkenes | 2-Alkenyl-4-(2,4-difluorobenzyl)benzoic acid |
| Ortho-alkylation | Pd(OAc)₂ | Alkyl halides | 2-Alkyl-4-(2,4-difluorobenzyl)benzoic acid |
| Ortho-acylation | Ru(p-cymene)Cl₂]₂ | Aldehydes | 2-Acyl-4-(2,4-difluorobenzyl)benzoic acid |
These catalytic approaches represent modern and efficient strategies for both the construction and elaboration of the this compound scaffold, opening avenues for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and the 2,4-difluorobenzyl rings, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) bridge. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (singlets, doublets, triplets, etc.) would reveal the number of neighboring protons, governed by spin-spin coupling.
Table 1: Predicted ¹H NMR Data for 4-(2,4-Difluorobenzyl)benzoic acid (Note: This table is predictive and awaits experimental verification.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would identify all the unique carbon environments within the molecule. Key signals would include the carboxylic acid carbon, the carbons of the two aromatic rings, and the methylene bridge carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid substituents.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and awaits experimental verification.)
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be an essential tool for characterization. It would show two distinct signals corresponding to the two different fluorine environments on the 2,4-difluorobenzyl group. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide definitive structural information.
Table 3: Predicted ¹⁹F NMR Data for this compound (Note: This table is predictive and awaits experimental verification.)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data Not Available | |||
| Data Not Available |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy would be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, C-H stretches of the aromatic and methylene groups, and C-F stretches.
Table 4: Predicted Key IR Absorption Bands for this compound (Note: This table is predictive and awaits experimental verification.)
| Wavenumber (cm⁻¹) | Functional Group |
| Data Not Available | O-H stretch (Carboxylic Acid) |
| Data Not Available | C=O stretch (Carboxylic Acid) |
| Data Not Available | C-H stretch (Aromatic) |
| Data Not Available | C-H stretch (Methylene) |
| Data Not Available | C-F stretch |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would likely show characteristic losses of fragments such as COOH, and fragments corresponding to the benzyl (B1604629) and benzoic acid moieties, which would further support the proposed structure.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis would provide the percentage composition of carbon, hydrogen, and other elements in the compound. The experimentally determined percentages would be compared with the theoretical values calculated from the molecular formula (C₁₄H₁₀F₂O₂) to confirm the empirical formula and the purity of the sample.
Further research and publication of the synthesis and characterization of this compound are required to populate the above-outlined sections with factual, experimental data.
Crystallographic Studies and Solid State Architecture
Single-Crystal X-ray Diffraction Analysis
A definitive understanding of the three-dimensional structure of 4-(2,4-Difluorobenzyl)benzoic acid would be achieved through single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, and bond angles, defining the molecule's geometry. Furthermore, it would reveal the crystal system, space group, and unit cell dimensions, which are fundamental to describing the crystal's symmetry and packing.
Based on analyses of similar benzoic acid derivatives, it is anticipated that this compound would crystallize in a common space group such as P2₁/c or P-1. A hypothetical data table for such an analysis is presented below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₉F₂O₂ |
| Formula Weight | 262.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: The values in this table are hypothetical and represent the type of data obtained from a single-crystal X-ray diffraction experiment.
Analysis of Molecular Conformation in the Crystalline State
The molecular conformation of this compound is largely defined by the rotational freedom around the methylene (B1212753) bridge connecting the two phenyl rings. The dihedral angle between the plane of the benzoic acid ring and the plane of the 2,4-difluorophenyl ring is a key conformational parameter.
In the solid state, this dihedral angle would be influenced by a balance of intramolecular steric hindrance and intermolecular packing forces. It is expected that the two aromatic rings would not be coplanar to minimize steric clash. Studies on structurally related benzoylbenzoic acids have shown a wide range of dihedral angles, often deviating significantly from planarity. For instance, in 2-(4-chlorobenzoyl)benzoic acid, the dihedral angle between the aromatic rings is a substantial 88.07(11)°. researchgate.net
Examination of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid functional group. Carboxylic acids commonly form centrosymmetric dimers via O-H···O hydrogen bonds between two molecules. This robust supramolecular synthon is a primary organizing feature in the crystal lattice of many benzoic acid derivatives. growkudos.comnih.gov
C-H···O interactions: The aromatic C-H groups can act as hydrogen bond donors to the oxygen atoms of the carboxylic acid.
C-H···F interactions: The fluorine substituents on the benzyl (B1604629) ring can act as weak hydrogen bond acceptors, forming interactions with aromatic or methylene C-H groups.
π-π stacking: The aromatic rings may engage in offset stacking interactions, contributing to the stability of the crystal lattice.
The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the crystal.
Polymorphism and Co-crystallization Research
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon for carboxylic acids. nih.gov The conformational flexibility of this compound, combined with its capacity for multiple types of intermolecular interactions, suggests a propensity for forming different polymorphic forms under varying crystallization conditions (e.g., solvent, temperature).
Furthermore, the carboxylic acid group makes this molecule an excellent candidate for co-crystallization studies. nih.govnih.govnih.govjddtonline.infotbzmed.ac.ir Co-crystals are multi-component crystals held together by non-covalent interactions. By combining this compound with other molecules (co-formers) that have complementary hydrogen bonding sites (e.g., pyridines, amides), a wide array of new solid forms with potentially different physicochemical properties could be engineered. The robust nature of the carboxylic acid dimer synthon might be preserved, or it could be disrupted in favor of a stronger acid-base heterosynthon.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a favorable balance between accuracy and computational expense for studying organic molecules. This method is instrumental in exploring the quantum mechanical nature of 4-(2,4-Difluorobenzyl)benzoic acid.
Electronic Structure Elucidation
The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are frequently used to determine the distribution of electrons and the energies of the molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, theoretical calculations would likely show that the HOMO is predominantly located on the electron-rich benzoic acid portion of the molecule. In contrast, the LUMO is expected to be centered on the electron-withdrawing 2,4-difluorobenzyl ring. A significant HOMO-LUMO gap would suggest high stability. The precise energies can be calculated using various DFT functionals and basis sets.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.12 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 6.14 |
Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values may vary based on the specific computational methodology employed.
Vibrational Frequency Analysis
Theoretical vibrational analysis via DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes, each experimental peak can be correlated to a specific molecular motion.
For this compound, key vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, C-F stretching vibrations from the difluorinated ring, and various aromatic C-H and C-C stretching and bending modes. Comparing the calculated frequencies with experimental data helps to confirm the molecular structure. Often, calculated frequencies are scaled to better match experimental values due to approximations in the theoretical models. Studies on related molecules like 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid have successfully used DFT to assign their vibrational spectra. guidechem.com
Molecular Modeling and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is complex due to the rotational freedom around the single bond connecting the two aromatic rings. Molecular modeling is essential to understand its conformational landscape.
Energy Minimization and Potential Energy Surface Exploration
To determine the most stable three-dimensional structure, computational chemists perform energy minimization and explore the molecule's potential energy surface (PES). This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. For diarylmethane compounds, a key parameter is the dihedral angle between the two phenyl rings. nih.gov Studies on structurally similar molecules, such as certain anthranilic acid derivatives, have shown that twisted conformations are often energetically favored over planar ones to minimize steric clashes. chemicalbook.com For this compound, the global minimum energy conformation is predicted to have the two rings oriented at a significant angle to each other.
Conformational Flexibility Studies
Investigating the energy barriers between different conformations provides insight into the molecule's flexibility. Low energy barriers suggest that the molecule can easily adopt different shapes, which can be important for its biological activity or material properties. The PES for this compound would likely reveal several local energy minima corresponding to different rotational isomers (rotamers), with the twisted, global minimum being the most populated.
Theoretical Studies on Reaction Mechanisms and Pathways
While specific published studies on the reaction mechanisms of this compound are not readily found, computational methods can be used to predict its reactivity. By analyzing the calculated molecular electrostatic potential (MESP) map, regions of positive and negative electrostatic potential can be identified, indicating likely sites for electrophilic and nucleophilic attack, respectively.
The carboxylic acid group is a predictable site for reactions like esterification and amidation. The aromatic rings can undergo electrophilic or nucleophilic substitution, and theoretical calculations could predict the regioselectivity of such reactions. DFT studies on other benzoic acid derivatives have been used to explore their reactivity and reaction pathways. acs.org For instance, mechanistic studies on the DBU-catalyzed 1,6-Michael addition of para-quinone methides to form diarylmethane scaffolds have been elucidated using DFT calculations. acs.org Such approaches could be applied to understand and predict the chemical behavior of this compound in various chemical transformations.
Prediction of Molecular Interactions and Binding Affinities (for biological research contexts)
Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery and molecular biology, offering insights into the potential interactions between a small molecule and a biological target. In the context of this compound, computational studies are instrumental in predicting its binding affinity and molecular interactions, particularly with enzymes such as Aldo-Keto Reductase 1C3 (AKR1C3), a significant target in cancer research. nih.govnih.gov
Theoretical investigations, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to model the binding of benzoic acid derivatives to the active site of AKR1C3. nih.govx-mol.com These models help in understanding the structural features of the ligand that are crucial for potent and selective inhibition. The general scaffold of benzoic acid derivatives has been identified as a promising framework for the development of AKR1C3 inhibitors. nih.govnih.gov
Molecular docking simulations predict that the carboxylate group of the benzoic acid moiety anchors the inhibitor within the active site of AKR1C3 through interactions with key amino acid residues. nih.govnih.gov For instance, in related inhibitors, this group is often observed to form hydrogen bonds with residues like Tyrosine 55 and Histidine 117. nih.gov The benzyl (B1604629) portion of this compound is predicted to occupy a specific sub-pocket (SP1) within the enzyme's active site. nih.govresearchgate.net The difluorophenyl group is a critical determinant of binding affinity and selectivity. The fluorine atoms can engage in favorable interactions, such as hydrogen bonds or halogen bonds, with the protein backbone or side chains, thereby enhancing the potency of the inhibitor.
The development of selective AKR1C3 inhibitors is challenging due to the high structural similarity with its isoforms, such as AKR1C1 and AKR1C2. nih.govnih.gov Computational models are therefore essential to elucidate the subtle differences in the active sites of these isoforms and to design inhibitors that can exploit these differences for selective binding. Studies on related compounds have shown that modifications to the phenyl ring can significantly impact selectivity. upenn.edu
The predicted binding affinities, often expressed as docking scores or calculated inhibitory constants (Ki), provide a quantitative measure of the potential efficacy of the compound as an inhibitor. While direct experimental data for this compound may not be publicly available, the inhibitory activities of structurally similar benzoic acid derivatives against AKR1C3 provide a valuable reference for its potential potency.
Interactive Data Table: Inhibitory Activity of Related Benzoic Acid Derivatives against AKR1C3
The following table summarizes the inhibitory concentrations (IC50) of various benzoic acid derivatives against Aldo-Keto Reductase 1C3, providing a comparative context for the potential activity of this compound.
| Compound | IC50 (nM) for AKR1C3 | Selectivity vs. AKR1C2 | Reference |
| 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid | 319 | 50-fold | upenn.edu |
| 2-{[4-(Trifluoromethyl)phenyl]amino}benzoic acid | 62 | 249-fold | upenn.edu |
| N-(4-chlorobenzoyl)-melatonin (CBM) | Not specified | High | nih.gov |
| PROTAC 5 (based on a benzoic acid warhead) | 77 | 116-fold | nih.gov |
This table is for illustrative purposes and includes data for related compounds to provide a scientific context for the potential binding affinity of this compound.
Research Applications and Investigational Potentials
Applications in Medicinal Chemistry Research
Role as a Synthetic Scaffold for Novel Chemical Entities
4-(2,4-Difluorobenzyl)benzoic acid serves as a valuable synthetic scaffold in medicinal chemistry for the development of novel chemical entities. Its structure, featuring a carboxylic acid group and a difluorobenzyl moiety, provides a versatile platform for chemical modification. The carboxylic acid group is a key functional handle that allows for the creation of a wide array of derivatives, such as esters, amides, and hydrazones, through well-established synthetic methodologies. preprints.orgtubitak.gov.tr These reactions enable the introduction of diverse substituents and pharmacophores, facilitating the exploration of structure-activity relationships (SAR).
The 2,4-difluorobenzyl portion of the molecule is a privileged structural motif in drug discovery. This group can be incorporated into various heterocyclic systems, which are of significant interest in medicinal chemistry. For example, benzoic acid derivatives are used as precursors in the synthesis of complex molecules like quinazolines and 1,3,5-triazines. preprints.orgacs.org The synthesis of such derivatives often involves multi-step reactions where the benzoic acid scaffold is a crucial starting material or intermediate. preprints.orgtubitak.gov.tr The development of one-pot synthesis methods allows for the efficient construction of complex molecules, such as 2-(benzofuran-2-yl)quinolines, from benzoic acid precursors. researchgate.net This highlights the utility of the this compound core in generating libraries of diverse compounds for biological screening.
Strategic Incorporation of Fluorine in Molecular Design
The presence of two fluorine atoms on the benzyl (B1604629) ring of this compound is a deliberate and strategic choice in molecular design for medicinal chemistry. The incorporation of fluorine into drug candidates is a widely used strategy to enhance various pharmacokinetic and physicochemical properties. tandfonline.com
Key Influences of Fluorine Substitution:
Metabolic Stability: Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond can block metabolically susceptible sites on a molecule. tandfonline.combohrium.comacs.org Replacing a hydrogen atom with a fluorine atom can prevent oxidative metabolism by cytochrome P450 enzymes, leading to increased metabolic stability and a longer drug half-life. nih.gov
Lipophilicity and Bioavailability: The C-F bond is more lipophilic than the C-H bond. wikipedia.orgresearchgate.net Increasing a molecule's lipophilicity can enhance its ability to permeate cell membranes, which may lead to improved absorption and bioavailability. nih.govwikipedia.org
Binding Affinity: Fluorine's strong electron-withdrawing nature alters the electronic distribution of the molecule. tandfonline.com This can modulate the pKa of nearby functional groups and influence how the molecule interacts with its biological target. tandfonline.combohrium.com Fluorine can participate in favorable multipolar interactions with protein residues, such as the amide backbone, potentially increasing the binding affinity of the ligand to its target enzyme or receptor. nih.gov
Conformational Control: The size and electronegativity of fluorine can influence the preferred conformation of a molecule. bohrium.comnih.gov This conformational restriction can be advantageous, as it may pre-organize the molecule into the optimal geometry for binding to its target, thereby enhancing potency.
Investigational Biological Activities of this compound and its Derivatives
The this compound scaffold and its derivatives have been the subject of investigation for various biological activities in non-clinical, in vitro research settings.
Derivatives of fluorinated benzoic acids have been synthesized and evaluated for their potential as antimicrobial agents. Studies have shown that modifying the carboxylic acid group of fluorobenzoic acids into hydrazide-hydrazones can yield compounds with antimicrobial properties. globalscientificjournal.comresearchgate.net Similarly, pyrazole (B372694) derivatives containing a benzoic acid moiety have demonstrated significant antibacterial activity. nih.gov
For instance, a study on pyrazole derivatives containing a 4-fluorophenyl group showed potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. acs.org The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N,N-Bisphenyl hydrazone derivative of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid | S. aureus ATCC 700699 (MRSA) | 0.78 | acs.org |
| N,N-Bisphenyl hydrazone derivative of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid | S. aureus ATCC 33591 (MRSA) | 0.78 | acs.org |
| N,N-Bisphenyl hydrazone derivative of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid | S. aureus (Methicillin-sensitive) | 3.125 | acs.org |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | mdpi.com |
These findings suggest that the benzoic acid scaffold, particularly when functionalized with fluorinated moieties and incorporated into larger heterocyclic systems, is a promising area for the discovery of new antibacterial agents. nih.govmdpi.com
The potential of benzoic acid derivatives to act as antioxidants has been explored through various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate antioxidant capacity. nih.gov In this assay, the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical is measured by a decrease in absorbance at 517 nm. nih.govnih.gov
Research has shown that the antioxidant activity of benzoic acid derivatives is highly dependent on their substitution pattern. For example, studies on benzimidazole (B57391) hydrazones revealed that the presence and position of hydroxyl groups on the aryl ring are crucial for antioxidant capacity. nih.gov While direct data for this compound is limited in the provided context, the general principle of structure-activity relationships for antioxidant potential is well-established for related compounds. researchgate.net The evaluation of new synthetic compounds, including benzoic acid derivatives, for their antioxidant potential is an active area of research. researchgate.netresearchgate.net
| Assay Method | Compound Type | Finding | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Benzimidazole hydrazone derivatives | Antioxidant capacity is influenced by the number and position of hydroxyl groups on the aryl moiety. | nih.gov |
| DPPH Radical Scavenging | General synthetic compounds | DPPH is a standard, rapid assay to evaluate the free-radical scavenging potential of novel compounds. | nih.gov |
| FRAP (Ferric Reducing Antioxidant Power) | Benzimidazole hydrazone derivatives | Activity is highly related to the position of hydroxy groups, with 3- or 4-position leading to a ~20-fold increase in activity compared to the 2-position. | nih.gov |
The this compound scaffold is relevant to research into enzyme inhibition. Benzoic acid derivatives have been investigated as inhibitors of various enzymes. For example, certain benzoic acid derivatives have been evaluated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in several hormone-dependent disorders. nih.gov In one study, a series of 4-(4-(aminocarbonyl)benzoyl)benzoic acids were synthesized and tested for their ability to inhibit human steroid 5α-reductase isozymes 1 and 2. The most potent inhibitor for the type 2 isozyme demonstrated an IC50 value of 0.82 µM. nih.gov
Furthermore, the pyrazole nucleus, which can be synthesized incorporating a benzoic acid moiety, is a cornerstone of compounds that show potent activity as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov Derivatives of 1,2,4-oxadiazole (B8745197) containing a benzoic acid moiety have also been designed as inhibitors of viral enzymes, such as the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn These studies underscore the utility of the benzoic acid scaffold in designing targeted enzyme inhibitors.
| Enzyme Target | Compound Class | Key Finding (IC50) | Reference |
|---|---|---|---|
| Human Steroid 5α-Reductase Type 2 | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | 0.82 µM | nih.gov |
| Staphylococcus aureus CSE (Cystathionine γ-synthase) | Indole-substituted pyrazole derivative | ~1 µM | nih.gov |
| Pseudomonas aeruginosa CSE (Cystathionine γ-synthase) | Indole-substituted pyrazole derivative | ~1 µM | nih.gov |
| Sarbecovirus Papain-like Protease (PLpro) | 1,2,4-Oxadiazole derivative with 2-thiophene carboxylic acid | 0.1 µM | ipbcams.ac.cn |
Studies on Molecular Interactions with Biological Targets (non-clinical)
While specific studies on the molecular interactions of this compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives serves as a template for its potential investigational pathways. Research on related compounds suggests that it could be a valuable tool for studying enzyme inhibition and protein-ligand interactions.
The general structure of benzoic acid is a recognized scaffold in medicinal chemistry, known to interact with various biological targets. researchgate.net For instance, certain derivatives are investigated for their ability to inhibit enzymes like cyclooxygenase, which is involved in inflammation. Other related structures, such as pyrazole derivatives of benzoic acid, have been identified as potent antibacterial agents by inhibiting fatty acid biosynthesis. nih.gov
Investigations into the binding mechanisms of similar small molecules with transport proteins like human serum albumin (HSA) are common. nih.gov These studies often employ multi-spectroscopic techniques and molecular simulations to understand the binding affinity, conformational changes, and thermodynamic parameters of the interaction. nih.gov Such research provides crucial insights into the pharmacodynamic and pharmacokinetic profiles of a compound. nih.gov Furthermore, derivatives of 4-hydrazinobenzoic acid have been screened for their antioxidant properties, with their mechanism of action proposed to involve hydrogen atom transfer (HAT) or single electron transfer (SET) processes. nih.gov Given these precedents, this compound is a candidate for similar non-clinical investigations to explore its potential biological activity and interaction with protein targets.
Applications in Materials Science Research
The unique molecular structure of this compound, featuring a rigid aromatic core, a flexible benzyl linker, and a reactive carboxylic acid group, makes it a compound of interest in materials science.
Contributions to Organic Electronics Development
Benzoic acid derivatives are being explored for their potential in organic electronics. Studies on similar molecules, such as 4-alkanoyloxy benzoic acids, have shown that these materials can exhibit photoluminescence with broad emission spectra. nih.gov The energy band gap of these materials, a critical parameter for semiconductor applications, can be determined and has been shown to vary with the molecular structure. nih.gov The potential for compounds like this compound in this field lies in its rigid, fluorinated aromatic system, which can influence molecular packing and electronic properties, making it a candidate for synthesis of novel organic semiconductor materials.
Utility in Liquid Crystal Synthesis Research
Benzoic acid derivatives are fundamental building blocks in the synthesis of liquid crystals (LCs), particularly thermotropic liquid crystals. researchgate.net The formation of these materials often relies on molecular self-assembly, where hydrogen bonding between the carboxylic acid groups of two molecules leads to the formation of a dimer. nih.govresearchgate.net This elongated, rod-like dimer structure is a common feature of calamitic (rod-like) liquid crystals. researchgate.net
Research has demonstrated that various p-alkoxybenzoic acids exhibit liquid crystalline phases. researchgate.net Similarly, other derivatives like (E)-4-(4-fluorostyryl)benzoic acid are known to be important intermediates for creating ligands used in side-chain polymeric liquid crystals. nih.gov The mesomorphic (liquid crystalline) behavior is highly dependent on the molecular geometry. ijstr.org Therefore, this compound, with its distinct structure, represents a promising candidate for the synthesis and investigation of new liquid crystalline materials with potentially unique phase behaviors and properties.
| Compound | Role/Property Investigated | Reference |
|---|---|---|
| p-Alkoxybenzoic Acids | Formation of calamitic liquid crystals via hydrogen-bonded dimers. | researchgate.net |
| (E)-4-(4-Fluorostyryl)benzoic acid | Intermediate for side-chain ligands in polymeric liquid crystals. | nih.gov |
| 4-(Octyloxy)benzoic acid | Formation of new mesogenic structures through intermolecular hydrogen bonding with other alkylbenzoic acids. | researchgate.net |
| 3- and 4-n-Alkanoyloxy Benzoic Acids | Studied for mesomorphic properties and photoluminescence. | nih.gov |
Potential in Polymer Chemistry Applications
The carboxylic acid functional group makes this compound a versatile monomer or modifying agent in polymer chemistry. Benzoic acid and its derivatives can be incorporated into polymer backbones or attached as side chains to modify the properties of the resulting material. For example, the direct benzoylation of natural polymers like chitosan (B1678972) has been achieved to create derivatives with altered solubility and structural characteristics. mdpi.com This process modifies the polymer's properties by breaking down the original hydrogen bond network and introducing new interactions from the hydrophobic phenyl groups. mdpi.com Furthermore, as mentioned previously, benzoic acid derivatives are key intermediates in the synthesis of side-chain polymeric liquid crystals, where the benzoic acid moiety is attached to a polymer backbone. nih.gov
Applications in Agrochemical Research
The search for novel and effective herbicides is a continuous effort in agrochemical research. The structural motifs found in this compound are present in classes of compounds investigated for herbicidal properties.
Investigational Herbicidal Properties of Derivatives
Derivatives of phenoxypropionic acids, which share structural similarities with benzoic acid derivatives, are recognized as an important class of herbicides that act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). jlu.edu.cnepa.gov Research into new variations of these compounds is driven by the need to overcome weed resistance. jlu.edu.cnepa.gov
In one study, a series of 2-(4-aryloxyphenoxy)propionamide derivatives were synthesized and tested for herbicidal activity. jlu.edu.cnepa.gov Several of these compounds demonstrated significant activity against weeds like crabgrass and barnyard grass at specified concentrations. jlu.edu.cnepa.gov This indicates that the core structure is amenable to chemical modification to produce potent herbicides. The presence of the fluorinated benzylbenzoic acid structure in the title compound makes its derivatives prime candidates for synthesis and screening in the development of new herbicidal agents.
| Compound ID | Target Weed | Activity at 375 g/hm² | Reference |
|---|---|---|---|
| 4a | Crabgrass & Barnyard Grass | > 96% | jlu.edu.cn |
| 4b | Crabgrass & Barnyard Grass | > 96% | jlu.edu.cn |
| 4i | Crabgrass & Barnyard Grass | > 96% | jlu.edu.cn |
| 5e | Crabgrass & Barnyard Grass | > 96% | jlu.edu.cn |
| 5h | Crabgrass & Barnyard Grass | > 96% | jlu.edu.cn |
Investigational Fungicidal Properties of Derivatives
The following sections detail findings on related but distinct classes of compounds, which share some structural motifs with this compound.
Related Benzylamide and Benzoic Acid Derivatives
Studies on N-(4-halobenzyl)amides derived from benzoic and cinnamic acids have demonstrated notable antifungal activity against various Candida species. In one such study, a series of amides were synthesized and tested for their minimum inhibitory concentration (MIC). While not direct derivatives of the subject compound, these findings highlight the potential of the benzylamide scaffold in antifungal drug discovery. For instance, certain halogenated cinnamic and benzoic acid amides have shown significant inhibitory effects against fluconazole-resistant Candida strains. nih.govnih.gov
Another area of related research involves 2-aminobenzoic acid derivatives, which have been investigated for their ability to inhibit the growth and biofilm formation of Candida albicans. Ester derivatives, in particular, showed promising fungistatic activity. mdpi.com
Related Triazole Derivatives Containing a 2,4-Difluorophenyl Group
A significant body of research exists on triazole-based antifungal agents that incorporate a 2,4-difluorophenyl moiety, a key structural component of this compound. These derivatives, often analogues of fluconazole, have been synthesized and evaluated for their activity against a broad spectrum of pathogenic fungi. The 2,4-difluorophenyl group is a common feature in many potent antifungal compounds, where it plays a crucial role in binding to the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.net
For example, a series of 1,2,4-triazole (B32235) derivatives featuring a phenoxy pyridine (B92270) moiety alongside the triazole ring were designed and showed activity against several phytopathogens. nih.gov
While the direct fungicidal investigation of this compound derivatives is not documented in the available literature, the established antifungal properties of structurally related compounds, such as those containing a 2,4-difluorophenyl group or a benzoic acid-derived amide linkage, suggest that derivatives of this compound could be a subject for future antifungal research.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 4-(2,4-Difluorobenzyl)benzoic acid and its derivatives should prioritize green and sustainable practices. Current chemical production methods often present environmental challenges, making the development of eco-friendly alternatives a critical research goal. Future methodologies could focus on biotransformation, which utilizes microorganisms or enzymes to perform chemical reactions. For instance, research has demonstrated the efficient conversion of fluorinated benzoic acids into corresponding benzamides and benzyl (B1604629) alcohols using microorganisms like Streptomyces sp. and Cunninghamella elegans tandfonline.com. Adopting such biocatalytic approaches could offer a more sustainable pathway for producing derivatives of this compound.
Furthermore, aligning with the principles of green chemistry, future synthetic routes should aim to:
Utilize renewable starting materials.
Employ less hazardous solvents and reagents.
Develop catalytic reactions that can be performed under milder conditions.
These efforts will not only enhance the environmental profile of the synthesis but also potentially lower production costs, making the compound more accessible for widespread research and application mdpi.com.
Advanced Computational Studies for Structure-Activity Relationship (SAR) Elucidation
Computational tools are indispensable for modern chemical research, and their application to this compound can significantly accelerate the discovery of new functionalities. Advanced computational studies can provide deep insights into the molecule's structure-activity relationships (SAR), guiding the rational design of novel derivatives with enhanced properties.
Key computational approaches for future research include:
| Computational Method | Research Application |
|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models to predict the biological activity of derivatives based on their physicochemical properties. QSAR studies on similar benzoic acid derivatives have successfully identified key features like hydrophobicity and aromaticity that influence their inhibitory activities nih.gov. |
| Molecular Docking | Simulate the interaction of this compound and its analogs with biological targets, such as enzymes or receptors. This can help in identifying potential therapeutic applications and understanding the mechanism of action at a molecular level nih.govmdpi.com. |
| Molecular Dynamics (MD) Simulations | Investigate the dynamic behavior and conformational changes of the compound and its complexes with target proteins, providing a more realistic model of biological interactions. |
By employing these in silico techniques, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the laboratory mdpi.com.
Exploration of Novel Derivatives for Diverse Research Applications
The core structure of this compound serves as an excellent scaffold for the synthesis of novel derivatives with a wide range of potential applications. The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity acs.org. Future research should systematically explore the chemical space around this core structure.
Studies on analogous fluorinated benzoic acid compounds have shown that the creation of derivatives like hydrazones, Schiff bases, and oxadiazoles can lead to potent antimicrobial and antioxidant agents nih.govglobalscientificjournal.comresearchgate.netnih.gov. For example, pyrazole (B372694) derivatives of difluorophenyl benzoic acid have demonstrated significant activity against various bacterial strains nih.govnih.govnih.gov. Synthesizing and evaluating similar classes of derivatives of this compound could uncover new therapeutic leads mdpi.compreprints.orgnih.gov.
Potential areas for the application of novel derivatives include:
Medicinal Chemistry: Designing new drug candidates for infectious diseases, inflammation, or cancer nih.govresearchgate.net.
Agrochemicals: Developing new herbicides, insecticides, or fungicides researchgate.net.
Material Science: Creating new liquid crystals, polymers, or other advanced materials with unique properties conferred by the fluorinated aromatic structure researchgate.net.
Integration with High-Throughput Screening in Academic Settings
High-throughput screening (HTS) has become a powerful tool in both industry and academia for rapidly evaluating large numbers of compounds for biological activity researchgate.netnih.govresearchgate.net. Establishing HTS platforms in academic research institutions allows for the efficient screening of libraries of this compound derivatives against a multitude of biological targets nih.govresearchgate.netsemanticscholar.org.
Future research should leverage HTS to:
Identify novel biological targets for this compound and its derivatives.
Screen for compounds with specific activities, such as enzyme inhibition or receptor modulation wikipedia.org.
Discover compounds with potential applications in areas beyond traditional drug discovery, such as probes for chemical biology.
The integration of HTS can bridge the gap between basic research and translational science, accelerating the journey from a promising molecule to a valuable chemical tool or therapeutic lead nih.gov.
Synergistic Research with Interdisciplinary Fields
The full potential of this compound can best be realized through collaborative, interdisciplinary research. The unique properties of organofluorine compounds make them relevant to a wide array of scientific fields nih.govacs.orgnih.gov.
| Collaborating Field | Potential Research Focus |
|---|---|
| Chemical Biology | Developing molecular probes to study biological processes and pathways. |
| Medicinal Chemistry | Designing and synthesizing novel therapeutic agents based on the compound's scaffold nih.gov. |
| Material Science | Investigating the potential of the compound and its derivatives in the creation of novel polymers and liquid crystals researchgate.net. |
| Pharmacology | Evaluating the biological effects and mechanisms of action of new derivatives in cellular and animal models. |
| Computational Chemistry | Providing theoretical insights to guide experimental design and interpret results. |
Such synergistic collaborations will foster innovation and are essential for translating fundamental chemical knowledge into practical applications that can address significant scientific and societal challenges.
Q & A
Q. What are the common synthetic routes for 4-(2,4-Difluorobenzyl)benzoic acid?
Synthesis typically involves multi-step reactions, such as:
- Esterification and Nucleophilic Substitution : Starting with fluorinated nitrobenzoic acid derivatives, followed by substitution reactions (e.g., using 2,4-difluorobenzyl bromide as a key intermediate) .
- Reductive Amination or Alkylation : For introducing the difluorobenzyl group to the benzoic acid backbone. Example: Condensation of 2,4-difluorobenzylamine with activated benzoic acid esters under catalytic conditions .
- Purification : High-pressure liquid chromatography (HPLC) with acetic acid/methanol/water eluents is effective for isolating pure products .
Q. How is this compound characterized structurally?
- Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 7.02–7.73 ppm for fluorinated phenyl groups) and carboxylic acid protons (δ ~12.4 ppm). For example, the methylene bridge (-CH2-) in the difluorobenzyl group appears as a singlet at δ 3.99 ppm .
- X-ray Crystallography : Programs like SHELXL refine crystal structures using high-resolution data. Challenges include resolving fluorine atoms due to their weak scattering factors .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Catalyst Screening : Use transition-metal catalysts (e.g., Pd for Suzuki couplings) to enhance selectivity. For example, Suzuki coupling with 3,5-difluorobenzyl bromide achieved 26% total yield in a multi-step synthesis .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility of fluorinated intermediates. Lower temperatures (<0°C) minimize side reactions during halogenation .
- Yield Data : A derivative, 2-(carboxymethyl)-3-(2,4-difluorobenzyl)benzoic acid, was synthesized in 49% yield via acid-catalyzed cyclization .
Q. What methodologies resolve contradictions in biological activity data for fluorinated benzoic acid derivatives?
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing -COOH with esters) to assess interactions with biological targets. For example, trifluoroacetyl-protected analogs show enhanced enzyme inhibition .
- Docking Simulations : Use computational models to predict binding affinities with enzymes (e.g., HIV reverse transcriptase) and validate via in vitro assays .
Q. How are crystallographic challenges addressed for fluorinated compounds?
- High-Resolution Data Collection : Synchrotron X-ray sources improve data quality for fluorine-rich structures.
- Twinned Data Refinement : SHELXL’s twin refinement tools handle pseudo-symmetry in crystals, common with fluorinated aromatic systems .
Methodological Tables
Q. Table 1: Key NMR Signals for this compound Derivatives
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (difluorophenyl) | 6.80–7.05 | m | |
| Benzoic Acid (-COOH) | ~12.4 | br | |
| Methylene Bridge (-CH2-) | 3.99 | s |
Q. Table 2: Synthetic Yields of Related Fluorinated Benzoic Acids
Key Considerations for Researchers
- Analytical Reproducibility : Fluorinated compounds often exhibit batch-dependent purity. Use HPLC with fluorinated-phase columns (e.g., C18) for consistent analysis .
- Safety Protocols : Fluorinated intermediates may generate toxic byproducts (e.g., HF). Always conduct reactions in fume hoods with proper PPE .
- Data Validation : Cross-verify crystallographic data with computational models (e.g., DFT) to confirm fluorine positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
